molecular formula C15H22O3 B054641 2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane CAS No. 116376-29-5

2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane

Cat. No.: B054641
CAS No.: 116376-29-5
M. Wt: 250.33 g/mol
InChI Key: JIQSXGPAPCVQSI-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane is an organic compound with the molecular formula C15H22O3. It is characterized by a dioxane ring substituted with a benzyloxyethyl group and two methyl groups. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane typically involves the reaction of 2-(benzyloxy)ethanol with 5,5-dimethyl-1,3-dioxane-2-one under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The dioxane ring structure may also play a role in stabilizing the compound and facilitating its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Benzyloxy)ethyl]-1,3-dioxane: Lacks the dimethyl substitution on the dioxane ring.

    2-[2-(Benzyloxy)ethyl]-5-methyl-1,3-dioxane: Contains only one methyl group on the dioxane ring.

    2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxolane: Features a dioxolane ring instead of a dioxane ring.

Uniqueness

2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane is unique due to the presence of two methyl groups on the dioxane ring, which can influence its chemical reactivity and physical properties. This structural feature may enhance its stability and make it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

5,5-dimethyl-2-(2-phenylmethoxyethyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-15(2)11-17-14(18-12-15)8-9-16-10-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQSXGPAPCVQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCOCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394424
Record name 2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116376-29-5
Record name 2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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